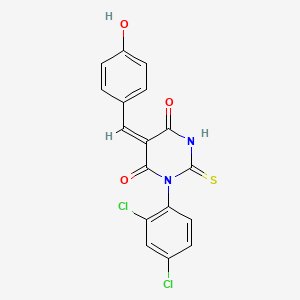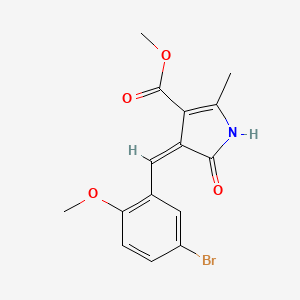![molecular formula C22H19N3O2 B5912596 N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, commonly known as MPAVB, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been found to be effective in various studies, particularly in the field of cancer research. MPAVB has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and its potential future directions. In
科学的研究の応用
MPAVB has been extensively studied for its potential applications in cancer research. It has been found to be effective in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. MPAVB has also been found to be effective in inducing apoptosis in cancer cells, which is a process of programmed cell death. In addition to cancer research, MPAVB has also shown potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
MPAVB works by inhibiting the activity of a protein called STAT3, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. STAT3 is overexpressed in many cancer cells, and its inhibition by MPAVB leads to the induction of apoptosis in these cells. MPAVB also inhibits the activity of another protein called NF-κB, which is involved in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
MPAVB has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPAVB has also been found to inhibit the migration and invasion of cancer cells, which are important processes in metastasis. In addition, MPAVB has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB. MPAVB has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of MPAVB is its specificity towards STAT3 and NF-κB, which makes it a valuable tool for studying the role of these proteins in various cellular processes. MPAVB has also been found to be effective in vitro and in vivo, which makes it a useful compound for studying the efficacy of potential cancer therapies. However, one of the limitations of MPAVB is its low solubility in water, which can make it difficult to administer in vivo. In addition, MPAVB has not yet been tested in clinical trials, which limits its potential applications in human therapy.
将来の方向性
There are several potential future directions for the study of MPAVB. One direction is to optimize the synthesis of MPAVB to improve its solubility and bioavailability. Another direction is to study the efficacy of MPAVB in animal models of cancer and neurodegenerative diseases. In addition, the potential use of MPAVB in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the potential use of MPAVB as a therapeutic agent for human diseases should be investigated in clinical trials.
合成法
The synthesis of MPAVB involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-methylbenzylamine, which is then reacted with ethyl chloroformate to form 3-methylbenzyl carbamate. The carbamate is then reacted with 3-pyridineboronic acid to form the corresponding boronic ester. The final step involves the palladium-catalyzed Suzuki-Miyaura coupling reaction between the boronic ester and 4-bromo-2-(3-pyridinyl)benzoic acid to form MPAVB.
特性
IUPAC Name |
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-7-5-11-19(13-16)24-22(27)20(14-17-8-6-12-23-15-17)25-21(26)18-9-3-2-4-10-18/h2-15H,1H3,(H,24,27)(H,25,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSGDEDQUQTMNX-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)




![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)

![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)